![molecular formula C25H18ClF3N4O5 B2425712 (3E)-2-{1-[3-氯-5-(三氟甲基)吡啶-2-基]-1H-吲哚-3-基}-3-{[(4-硝基苯基)甲氧基]亚氨基}丙酸甲酯 CAS No. 303152-89-8](/img/structure/B2425712.png)
(3E)-2-{1-[3-氯-5-(三氟甲基)吡啶-2-基]-1H-吲哚-3-基}-3-{[(4-硝基苯基)甲氧基]亚氨基}丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound featuring a unique molecular structure composed of multiple functional groups. This compound exhibits significant chemical versatility due to its intricate arrangement, making it a subject of interest in various scientific domains.
科学研究应用
Chemistry
Utilized in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Potential use as ligands in coordination chemistry.
Biology
Studied for its potential biological activity, including interactions with enzymes and receptors.
Possibilities in biochemical assays and as a research tool for molecular biology.
Medicine
Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Functions as a probe in medicinal chemistry to explore biological pathways.
Industry
Employed in the development of advanced materials, including polymers and dyes.
Possible use in agrochemical formulations and as a component in specialty chemicals.
作用机制
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridine derivatives can have various biological activities due to their interaction with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can influence their interaction with the environment .
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available starting materials like indoles, pyridines, and various substituted benzyl compounds.
Key Steps
The process involves a series of condensation and substitution reactions.
Protective groups are often used to prevent unwanted side reactions.
Reaction conditions may include controlled temperatures and pH levels to ensure selective formation of the desired product.
Industrial Production Methods
Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.
Scale-up processes may involve solvent recycling and purification steps to maintain efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: : Reduction reactions can be targeted at the nitro group, converting it to amines under specific conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyridine and benzyl groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including hydrogenation catalysts like palladium on carbon or chemical reducers like sodium borohydride.
Substituents: : Various halogenating agents, alkylating agents, and acylating agents depending on the desired modification.
Major Products Formed
Oxidation products include corresponding ketones or carboxylic acids.
Reduction products often include amine derivatives.
Substitution reactions yield a variety of functionalized derivatives, depending on the reagent used.
相似化合物的比较
Unique Features
The indole and pyridine structures provide diverse interaction sites, enhancing its versatility.
Similar Compounds
Methyl 2-{1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Similar structure but with bromine instead of chlorine.
Methyl 2-{1-[3-chloro-5-(difluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Variation with difluoromethyl group.
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-aminobenzyl)oxy]imino}propanoate: : With an amino group in place of the nitro group.
By exploring these aspects, methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate reveals its multifaceted nature and potential in scientific research and industrial applications.
属性
IUPAC Name |
methyl (3E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-[(4-nitrophenyl)methoxyimino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N4O5/c1-37-24(34)19(12-31-38-14-15-6-8-17(9-7-15)33(35)36)20-13-32(22-5-3-2-4-18(20)22)23-21(26)10-16(11-30-23)25(27,28)29/h2-13,19H,14H2,1H3/b31-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFJOHWHWOIQY-KLPHOBTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
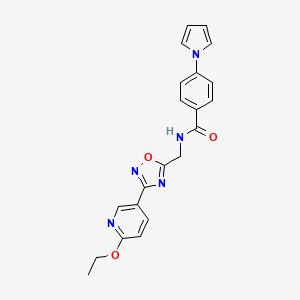
![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)
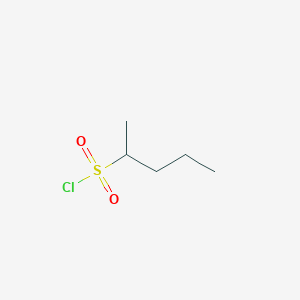
![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B2425635.png)
![1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2425637.png)
![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)
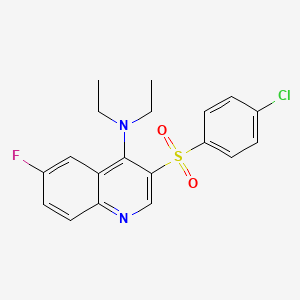
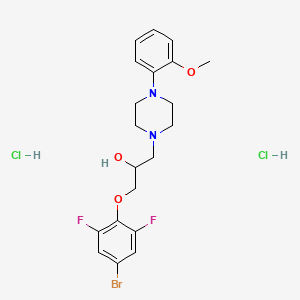
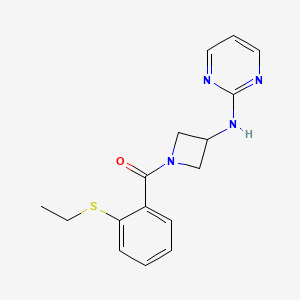
![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)
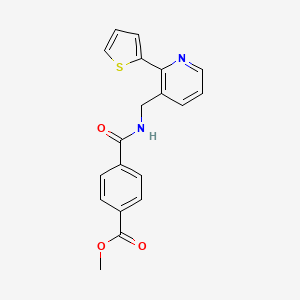
![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)
